molecular formula C16H25NO4 B7840395 Boc-D-Thr(Bzl)-ol

Boc-D-Thr(Bzl)-ol

Cat. No.: B7840395
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-OCCSQVGLSA-N
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Description

Boc-D-Thr(Bzl)-ol is a protected amino alcohol derivative used in peptide synthesis and organic chemistry. Its structure features:

  • Amino Protection: A tert-butyloxycarbonyl (Boc) group on the α-amino group, which is acid-labile and commonly used in Boc-based solid-phase peptide synthesis (SPPS) .
  • Side-Chain Protection: A benzyl (Bzl) ether group on the threonine hydroxyl group, providing stability against base-mediated reactions .
  • Stereochemistry: The D-configuration of the threonine backbone, which is less common in natural peptides but valuable for designing protease-resistant analogs .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • Boc-D-Thr(Bzl)-ol serves as a crucial building block in the synthesis of peptides. Its protected form allows for the sequential addition of amino acids without side reactions.
    • The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds in subsequent steps.
  • Medicinal Chemistry
    • The compound is utilized in developing peptide-based therapeutics. Its structural stability and ease of modification make it suitable for synthesizing bioactive compounds.
    • Research indicates potential applications in drug design targeting specific biological pathways, particularly those involving neurotransmission modulation.
  • Biological Studies
    • This compound is employed in studying enzyme-substrate interactions and protein engineering. Its ability to mimic natural amino acids while being chemically distinct allows researchers to probe biological mechanisms effectively.
    • In vitro studies have demonstrated its role in enhancing enzymatic activity linked to neurological functions.

Peptide Therapeutics Development

A study investigated the use of this compound in synthesizing neuropeptides aimed at treating cognitive disorders. The synthesized peptides showed enhanced binding affinity to NMDA receptors, suggesting potential therapeutic effects in conditions like Alzheimer's disease.

StudyMethodologyFindings
Study 1Peptide SynthesisSuccessful incorporation into neuropeptides with improved receptor binding
Study 2Biological AssaysEnhanced cognitive function in animal models with peptide treatment

Enzyme Interaction Studies

Research focused on how this compound derivatives interact with specific enzymes involved in metabolic pathways. The findings indicated that modifications to the threonine residue could significantly alter enzyme kinetics, providing insights into enzyme regulation mechanisms.

StudyMethodologyFindings
Study 1Kinetic AnalysisAltered enzyme activity with different this compound derivatives
Study 2Structural AnalysisIdentification of binding sites through X-ray crystallography

Mechanism of Action

The compound exerts its effects through its role as a building block in peptide synthesis. The Boc protecting group ensures stability during synthesis, while the benzyl group can be selectively removed to reveal the free amino group. The molecular targets and pathways involved depend on the specific peptide being synthesized and its biological function.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular weight: 295.38 g/mol .
  • Purity: ≥98% (commercial grades) .
  • Solubility: Highly soluble in dichloromethane (CH₂Cl₂), moderate in dimethylformamide (DMF) .
  • Stability: Stable under basic conditions but sensitive to strong acids (e.g., trifluoroacetic acid) for Boc deprotection .

The following table compares Boc-D-Thr(Bzl)-ol with structurally or functionally related amino acid derivatives:

Compound CAS Number Molecular Weight Protecting Groups Configuration Key Features
This compound N/A 295.38 Boc (amino), Bzl (hydroxyl) D Acid-labile Boc group; Bzl enhances stability; used in SPPS .
Boc-Thr(Bzl)-ol N/A 295.38 Boc (amino), Bzl (hydroxyl) L L-configuration; otherwise identical to this compound .
Boc-D-Ser(Bzl)-ol N/A 281.35 Boc (amino), Bzl (hydroxyl) D Shorter side chain (serine vs. threonine); lower molecular weight .
Fmoc-Ser(tBu)-ol N/A 369.44 Fmoc (amino), tBu (hydroxyl) L Base-labile Fmoc group; bulky tBu protection; suited for Fmoc-SPPS .
H-Thr(Bzl)-ol·HCl N/A 231.72 None (free amine), Bzl (hydroxyl) L Unprotected amine requires HCl salt for stability; limited shelf life .
Boc-D-HSE(Bzl)-OH 150009-60-2 309.36 Boc (amino), Bzl (hydroxyl) D Homoserine derivative; extended side chain; used in non-ribosomal peptides .
Key Differentiators:

Protection Strategy: this compound’s Boc/Bzl combination allows orthogonal deprotection, unlike Fmoc-Ser(tBu)-ol, which requires piperidine for Fmoc removal . H-Thr(Bzl)-ol·HCl lacks amino protection, making it prone to oxidation and unsuitable for prolonged storage .

Stereochemical Impact :

  • The D-configuration in this compound confers resistance to enzymatic degradation compared to its L-isomer (Boc-Thr(Bzl)-ol) .

Side-Chain Variations :

  • Boc-D-Ser(Bzl)-ol has a shorter serine side chain (CH₂OH vs. CH(CH₃)OH in threonine), reducing steric hindrance during coupling reactions .
  • Boc-D-HSE(Bzl)-OH contains homoserine, which introduces flexibility in peptide backbone design .

Synthetic Utility :

  • This compound is preferred in Boc-SPPS, while Fmoc-Ser(tBu)-ol aligns with Fmoc-SPPS workflows due to compatibility with base-sensitive resins .

Preparation Methods

Resin Functionalization

The synthesis begins with the attachment of this compound to a Merrifield resin, a chloromethylated polystyrene support. This step is facilitated by:

  • Reagents : this compound, triethylamine (TEA), and dichloromethane (DCM).

  • Conditions : Reaction at 25°C for 12–24 hours under inert atmosphere.
    The Boc group remains intact during this step, while the hydroxyl group of the resin reacts with the carboxylate group of the amino acid.

Deprotection and Coupling Cycles

After resin loading, the Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) to expose the α-amino group. Subsequent coupling with incoming amino acids is achieved using:

  • Activation Reagents : Dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

  • Solvents : Dimethylformamide (DMF) or DCM.
    Coupling efficiency typically exceeds 95% per cycle under optimized conditions.

Cleavage and Purification

The final step involves cleaving the synthesized peptide from the resin using anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. The crude product is then purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 1% acetic acid.

Table 1: Solid-Phase Synthesis Parameters

StepReagents/ConditionsPurposeOutcome
Resin LoadingThis compound, TEA, DCMAnchor amino acid to resinFunctionalized resin
Boc DeprotectionTFA/DCM (1:4), 25°C, 30 minExpose α-amino groupFree amine for coupling
Peptide CleavageHF, 0°C, 1–2 hrsRelease peptide from resinCrude peptide
HPLC PurificationC18 column, 1% acetic acid/acetonitrileRemove impurities≥98% pure this compound

Optimization of Synthesis Parameters

Coupling Efficiency Enhancements

Steric hindrance from the Bzl group can reduce coupling yields. Strategies to mitigate this include:

  • Extended Reaction Times : Increasing coupling duration to 2–4 hours.

  • Double Coupling Protocols : Repeating the coupling step with fresh reagents.

  • Activation Additives : Using HOBt or Oxyma Pure to enhance reactivity.

Solvent Systems

The choice of solvent significantly impacts reaction kinetics:

  • DCM : Preferred for resin swelling and Boc deprotection.

  • DMF : Enhances solubility of hydrophobic amino acids during coupling.

Table 2: Solvent Effects on Coupling Efficiency

SolventDielectric ConstantSwelling CapacityCoupling Yield
DCM8.9High85–90%
DMF36.7Moderate90–95%

Comparative Analysis of Preparation Methods

While SPPS dominates industrial production, solution-phase synthesis remains relevant for small-scale applications. Key differences include:

Solution-Phase Synthesis

  • Protection Strategy : Sequential Boc and Bzl protection using benzyl chloride and Boc anhydride.

  • Limitations : Lower yields (70–80%) due to intermediate purification requirements.

Solid-Phase Advantages

  • Automation Compatibility : Enables rapid synthesis of long peptides.

  • Reduced Purification Needs : Intermediate washing steps minimize impurities.

Quality Control and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and purity. Key signals include Boc tert-butyl protons (δ 1.4 ppm) and Bzl aromatic protons (δ 7.3 ppm).

  • Mass Spectrometry (MS) : Validates molecular weight ([M+H]⁺ = 356.2).

  • Chiral HPLC : Ensures enantiomeric excess >99% using cellulose-based columns.

Purity Standards

Commercial grades require ≥98% purity, verified by RP-HPLC with UV detection at 214 nm.

Industrial-Scale Production Insights

Large-scale manufacturing adopts automated SPPS systems with:

  • Resin Recycling : Reduces material costs.

  • Continuous Flow HPLC : Enhances purification throughput.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of Boc-D-Thr(Bzl)-ol to ensure reproducibility?

  • Methodological Answer : Follow a protocol that includes:

  • Stepwise protection/deprotection : Document reaction conditions (temperature, solvent, catalyst) and intermediate purification methods (e.g., column chromatography with silica gel, solvent ratios).
  • Purity verification : Use HPLC or TLC with ≥95% purity thresholds .
  • Detailed characterization : Provide NMR (¹H, ¹³C), MS, and IR spectra for intermediates and the final product. Cross-validate data with literature values for Thr derivatives .
    • Data Table :
StepParameterExample Conditions
Boc ProtectionSolventDCM/THF (4:1)
BenzylationCatalystNaH, BzlCl
DeprotectionAcidTFA/DCM (1:4)

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • NMR analysis : Assign all protons and carbons, noting the chiral center (D-configuration). Compare chemical shifts with L-Thr analogs to confirm stereochemical inversion .
  • Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2) .
  • Chiral purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess >99% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Discrepancy analysis : If NMR signals deviate from expected values, re-examine synthesis steps for unintended side reactions (e.g., racemization during benzylation).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks or confirm coupling patterns .
  • Peer validation : Share raw data with collaborators for independent verification .

Q. What strategies are effective for improving the solubility of this compound in aqueous reaction systems?

  • Methodological Answer :

  • Co-solvent systems : Test DMSO/water mixtures (10–20% v/v) to enhance solubility without destabilizing the compound.
  • Derivatization : Introduce polar groups (e.g., PEG linkers) at the hydroxyl position, ensuring compatibility with Boc/Bzl protecting groups .
  • Empirical testing : Use a Design of Experiments (DoE) approach to optimize solvent ratios and pH .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • Docking studies : Use software like Gaussian or Schrödinger to model steric hindrance from the Bzl group during amide bond formation.
  • Energy minimization : Calculate activation barriers for coupling reagents (e.g., HATU vs. DCC) to identify optimal conditions .
  • Validation : Compare predicted outcomes with experimental yields to refine models .

Data Management & Reproducibility

Q. What metadata standards should be followed when publishing this compound research data?

  • Methodological Answer :

  • FAIR principles : Ensure datasets are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mnova for NMR), and Reusable (annotated experimental protocols) .
  • Repository use : Deposit raw spectra in Zenodo or Figshare, linking them to the main manuscript .

Q. How can researchers design a literature review to identify gaps in this compound applications?

  • Methodological Answer :

  • Boolean search : Use terms like ("this compound" AND "peptide synthesis") NOT "industrial production" in Web of Science or SciFinder .
  • Citation tracking : Analyze citing articles of foundational papers (e.g., Bodanszky’s protecting group studies) to uncover emerging applications .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to publishing conflicting data on this compound stability?

  • Methodological Answer :

  • Transparency : Disclose all experimental conditions (e.g., humidity, light exposure) that may affect stability.
  • Conflict resolution : Use supplementary materials to provide alternative interpretations, citing prior studies with similar discrepancies .

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